5-Ethoxy-2-fluoroaniline
Description
5-Ethoxy-2-fluoroaniline (CAS No. 1190075-01-4) is an aromatic amine derivative characterized by an ethoxy group at the 5-position and a fluorine atom at the 2-position of the aniline ring. It is synthesized via a copper(I) oxide-mediated reaction starting from (5-ethoxy-2-fluorophenyl)boronic acid in methanol and aqueous ammonium hydroxide, yielding a brown oil with a moderate 48% isolated yield after purification by flash chromatography . Its primary applications are in pharmaceutical and agrochemical intermediates, though explicit use cases require further investigation.
Properties
IUPAC Name |
5-ethoxy-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDCOCOPJOZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethoxy-2-fluoroaniline can be achieved through several methods, including:
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Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For example, 2-fluoronitrobenzene can be reacted with sodium ethoxide to form 5-ethoxy-2-fluoronitrobenzene, which is then reduced to 5-ethoxy-2-fluoroaniline .
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Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound. For instance, 2-fluorophenylboronic acid can be coupled with 5-ethoxyaniline under Suzuki-Miyaura conditions to yield 5-ethoxy-2-fluoroaniline .
Industrial Production Methods:
Industrial production of 5-Ethoxy-2-fluoroaniline typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 5-Ethoxy-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: The nitro group in 5-ethoxy-2-fluoronitrobenzene can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .
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Substitution: The ethoxy and fluoro groups on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions. For example, the fluoro group can be replaced by a hydroxyl group using sodium hydroxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Sodium hydroxide, other nucleophiles or electrophiles
Major Products:
Oxidation: Quinones, nitroso compounds
Reduction: Amines
Substitution: Hydroxylated derivatives, other substituted anilines
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Ethoxy-2-fluoroaniline serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable due to the stability imparted by the fluorine atom, which enhances reactivity and selectivity in chemical reactions.
Table 1: Comparison of Reactivity with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Ethoxy-2-fluoroaniline | Ethoxy and fluorine substituents | Enhanced stability and reactivity |
| 4-Ethoxy-2-fluoroaniline | Similar structure but different substitution | Varies in biological activity |
| 2-Ethoxy-5-fluoroaniline | Ethoxy at different position | Potential for different synthetic pathways |
Biology
In biological research, 5-Ethoxy-2-fluoroaniline is utilized to study enzyme interactions and metabolic pathways. Its fluorinated structure often leads to enhanced lipophilicity, which can improve membrane permeability and binding affinity to biological targets.
Case Study: Antimicrobial Properties
Research has shown that derivatives of fluoroanilines exhibit significant antibacterial and antifungal properties. For instance, studies have indicated that 5-Ethoxy-2-fluoroaniline can be modified to create potent antimicrobial agents that are effective against resistant strains of bacteria.
Medical Applications
The compound is also explored for its potential as a pharmaceutical agent. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.
Table 2: Therapeutic Activities of Fluorinated Compounds
| Activity Type | Examples | Mechanism of Action |
|---|---|---|
| Antiviral | Favipiravir | Inhibits RNA polymerase |
| Antibacterial | Fluoroaniline derivatives | Disrupts bacterial cell wall synthesis |
| Antifungal | Modified fluoroanilines | Interferes with fungal cell membrane integrity |
Industrial Applications
In industry, 5-Ethoxy-2-fluoroaniline is used in the production of dyes, pigments, and agrochemicals. The compound's unique properties allow it to serve as a building block for various industrial chemicals.
Production Methods
The industrial synthesis often employs continuous-flow reactors to enhance safety and yield, utilizing phase transfer catalysts to improve efficiency during the fluorination process.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoroaniline depends on its specific applicationThe ethoxy and fluoro groups on the benzene ring influence its binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
A 2023 study compared the spectroscopic and structural properties of two nitro-substituted fluoroaniline isomers: 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline . Key findings include:
- Spectroscopy : The nitro group’s position significantly influences infrared (IR) and nuclear magnetic resonance (NMR) spectra. For 5-nitro-2-fluoroaniline, the nitro group at the 5-position creates stronger intramolecular charge transfer, leading to a red-shifted UV-Vis absorption compared to the 2-nitro isomer.
- Molecular Docking : The 5-nitro isomer exhibits higher binding affinity to biological targets (e.g., enzymes) due to enhanced electron-withdrawing effects, which stabilize ligand-receptor interactions.
- Thermal Stability : Differential scanning calorimetry (DSC) revealed that the 5-nitro isomer has a higher melting point (127°C) than the 2-nitro isomer (98°C), attributed to stronger intermolecular hydrogen bonding.
Substituted Analogues: 2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline
This compound (C11H9ClFNOS, molecular weight 257.71 g/mol) shares structural similarities with 5-ethoxy-2-fluoroaniline but differs in substituents :
- Substituent Effects : The ethoxy group in 5-ethoxy-2-fluoroaniline is less electronegative than the chlorothiophene-methoxy group in the analogue, resulting in reduced electron-withdrawing effects and altered reactivity in electrophilic substitution reactions.
Fluorinated Aniline Derivatives: 5-Fluorouracil
- Bioactivity : 5-FU is a pyrimidine analogue used in chemotherapy, leveraging fluorine’s electronegativity to inhibit thymidylate synthase. In contrast, 5-ethoxy-2-fluoroaniline’s bioactivity remains underexplored.
- Synthetic Complexity : 5-FU requires multi-step synthesis involving fluorination of uracil, whereas 5-ethoxy-2-fluoroaniline is synthesized in a single step from boronic acid precursors .
Data Table: Key Properties of 5-Ethoxy-2-fluoroaniline and Analogues
Discussion of Research Findings
- Substituent Position and Reactivity : The position of electron-withdrawing groups (e.g., nitro, fluoro) dictates reactivity and application. For instance, 5-ethoxy-2-fluoroaniline’s ethoxy group provides steric hindrance, moderating its participation in coupling reactions compared to nitro-substituted analogues .
- Fluorine’s Role : Fluorine enhances metabolic stability and binding affinity in both 5-ethoxy-2-fluoroaniline and 5-FU, though the latter’s mechanism is well-documented in oncology .
- Synthetic Challenges : The moderate yield of 5-ethoxy-2-fluoroaniline (48%) highlights opportunities for optimization, such as alternative catalysts or solvents, to improve efficiency .
Biological Activity
5-Ethoxy-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of the biological activity of 5-ethoxy-2-fluoroaniline, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
5-Ethoxy-2-fluoroaniline is characterized by the presence of an ethoxy group and a fluorine atom on the aromatic ring. Its molecular formula is C9H10FNO, and it exhibits properties typical of fluorinated anilines, which often enhance biological activity due to increased lipophilicity and altered electronic properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 5-ethoxy-2-fluoroaniline. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study on fluorinated aldimines demonstrated their effectiveness against clinical strains such as Escherichia coli and Staphylococcus aureus . The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, which may provide insights into the expected activity of 5-ethoxy-2-fluoroaniline:
| Bacterial Strain | MIC (µM) for Fluorinated Compounds |
|---|---|
| E. coli | 6.5 |
| P. aeruginosa | 4.9 |
| B. subtilis | 79.0 |
| S. aureus | 4.9 |
These results suggest that fluorinated anilines can exhibit potent antibacterial properties, possibly through mechanisms involving enzymatic inhibition, such as targeting bacterial fatty acid synthesis pathways .
The antibacterial mechanism of fluorinated anilines, including 5-ethoxy-2-fluoroaniline, is believed to involve inhibition of key bacterial enzymes. For instance, studies have shown that certain fluorinated derivatives inhibit the enzyme β-ketoacyl-acyl carrier protein synthase III (ecKAS III), which is crucial for fatty acid biosynthesis in bacteria . This inhibition leads to disrupted cell membrane integrity and ultimately bacterial cell death.
Anticancer Activity
Emerging evidence suggests that 5-ethoxy-2-fluoroaniline may also possess anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For instance, certain fluorinated anilines have been shown to generate reactive oxygen species (ROS) selectively in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing a framework for understanding the potential effects of 5-ethoxy-2-fluoroaniline:
- Antibacterial Efficacy : A study demonstrated that a related fluorinated aldimine showed significant potency against Pseudomonas aeruginosa with an MIC lower than traditional antibiotics such as kanamycin B .
- Selective Toxicity in Cancer Cells : Research indicated that certain fluorinated derivatives could selectively induce DNA damage in cancer cells while sparing normal cells, suggesting a therapeutic window for anticancer applications .
- Structure-Activity Relationship (SAR) : Investigations into various substituted anilines have revealed that specific modifications can enhance biological activity, emphasizing the importance of structural characteristics in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
